molecular formula C21H18ClNO3 B11957078 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide CAS No. 853348-51-3

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide

Cat. No.: B11957078
CAS No.: 853348-51-3
M. Wt: 367.8 g/mol
InChI Key: NKAOVWLEGXXNBN-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-ethoxyaniline under specific conditions to yield the final product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methylphenyl)-2-propenamide
  • 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)-2-propenamide

Uniqueness

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

CAS No.

853348-51-3

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H18ClNO3/c1-2-25-20-10-6-5-9-18(20)23-21(24)14-12-15-11-13-19(26-15)16-7-3-4-8-17(16)22/h3-14H,2H2,1H3,(H,23,24)/b14-12+

InChI Key

NKAOVWLEGXXNBN-WYMLVPIESA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.